Product packaging for 4-Chloro-2-methyl-3,5-dinitropyridine(Cat. No.:CAS No. 859299-18-6)

4-Chloro-2-methyl-3,5-dinitropyridine

Cat. No.: B1505408
CAS No.: 859299-18-6
M. Wt: 217.57 g/mol
InChI Key: WYIQLPFZSBJUCZ-UHFFFAOYSA-N
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Description

Structural Characterization of 4-Chloro-2-methyl-3,5-dinitropyridine

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as This compound , reflecting its substituents on the pyridine ring. Key identifiers include:

Property Value
CAS Registry Number 859299-18-6
Molecular Formula C₆H₄ClN₃O₄
Molecular Weight 217.57 g/mol
PubChem CID 53485775
InChIKey WYIQLPFZSBJUCZ-UHFFFAOYSA-N
SMILES CC1=NC=C(C(=C1N+[O-])Cl)N+[O-]

The nomenclature adheres to IUPAC guidelines, with substituents prioritized by alphabetical order (chloro, methyl, nitro groups).

Molecular Geometry and Crystallographic Data

While direct crystallographic data for this compound remains limited, its geometry can be inferred from analogous nitropyridines and computational modeling:

Core Pyridine Ring
  • Planar aromatic structure with sp² hybridization at all carbon atoms.
  • Nitro groups at positions 3 and 5 adopt coplanar orientations relative to the ring, enhancing electron-withdrawing effects.
  • Chlorine at position 4 and methyl at position 2 introduce steric and electronic perturbations.
Comparative Crystallographic Insights

For structurally similar compounds:

Compound Space Group Key Geometric Features
2-Methoxy-3,5-dinitropyridine Monoclinic Planar pyridine ring; nitro groups twisted out of plane.
3,5-Dinitropyridine Orthorhombic Unsubstituted pyridine with symmetrical nitro groups.
2-(Chloromethyl)-3,5-dinitropyridine N/A Chloromethyl group at position 2; nitro groups at 3 and 5.

The methyl group in this compound likely induces slight distortions in the ring, similar to steric effects observed in 2-methoxy-3,5-dinitropyridine.

Comparative Analysis with Related Nitropyridine Derivatives

The positioning of substituents critically impacts reactivity and stability. Below is a comparison with structurally related nitropyridines:

Compound Molecular Formula Molecular Weight Substituent Positions Key Structural Features
This compound C₆H₄ClN₃O₄ 217.57 g/mol 2-Me, 4-Cl, 3-NO₂, 5-NO₂ Methyl group at position 2; Cl at 4.
2-Chloro-3,5-dinitropyridine C₅H₂ClN₃O₄ 203.54 g/mol 2-Cl, 3-NO₂, 5-NO₂ Unsubstituted at position 2.
4-Chloro-3,5-dinitropyridine C₅H₂ClN₃O₄ 203.54 g/mol 4-Cl, 3-NO₂, 5-NO₂ No methyl group; symmetrical nitro.
2-(Chloromethyl)-3,5-dinitropyridine C₆H₄ClN₃O₄ 217.57 g/mol 2-CH₂Cl, 3-NO₂, 5-NO₂ Chloromethyl group at position 2.
Electronic and Steric Effects
  • Electron-withdrawing nitro groups at positions 3 and 5 deactivate the pyridine ring, reducing nucleophilic substitution reactivity.
  • Methyl group at position 2 introduces steric hindrance, potentially altering regioselectivity in electrophilic substitutions.
  • Chlorine at position 4 serves as a leaving group in nucleophilic aromatic substitution reactions, though its electron-withdrawing nature may slow reaction kinetics.
Thermal and Stability Considerations

While explicit thermal data for this compound is unavailable, analogous nitropyridines (e.g., 2-chloro-3,5-dinitropyridine) exhibit high thermal stability due to resonance stabilization from nitro groups. The methyl group may slightly reduce stability compared to unsubstituted analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3O4 B1505408 4-Chloro-2-methyl-3,5-dinitropyridine CAS No. 859299-18-6

Properties

IUPAC Name

4-chloro-2-methyl-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O4/c1-3-6(10(13)14)5(7)4(2-8-3)9(11)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIQLPFZSBJUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704825
Record name 4-Chloro-2-methyl-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859299-18-6
Record name 4-Chloro-2-methyl-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Initial Substitution

  • Starting Material: Pyridine
  • Reaction: Pyridine reacts with methyl chloride to form 4-chloro-2-methylpyridine.
  • Mechanism: Electrophilic substitution where the methyl group is introduced at the 2-position and chlorine at the 4-position.
  • Conditions: Typically involves controlled temperature and solvent conditions to favor substitution at desired positions.

Nitration to Form this compound

  • Substrate: 4-chloro-2-methylpyridine
  • Reagent: Nitric acid (HNO3), often in combination with sulfuric acid (H2SO4) as a nitrating mixture.
  • Outcome: Introduction of nitro groups at the 3 and 5 positions on the pyridine ring.
  • Conditions: Mild nitration conditions are used to avoid over-nitration or decomposition, typically at low temperatures (around 0°C to room temperature).

Alternative Synthetic Routes and Research Findings

While the above method is classical, other routes have been explored for related dinitropyridine compounds, which can inform improvements or variations in synthesis:

  • Oxidative Amination and Nucleophilic Substitution: For related compounds such as 3,5-dinitro-2,4,6-triaminopyridine, oxidative amination using potassium permanganate in liquid ammonia has been employed, highlighting nucleophilic aromatic substitution mechanisms (SN(ANRORC)) that could be adapted for nitration or substitution steps in dinitropyridine synthesis.

  • Mercuration and Bromination Routes: Older methods involving mercuric acetate and bromination have been largely replaced due to low yields and toxic byproducts.

Data Table: Summary of Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product Yield/Notes
1 Substitution Pyridine Methyl chloride, controlled temp 4-chloro-2-methylpyridine High selectivity for 2-methyl, 4-chloro substitution
2 Nitration 4-chloro-2-methylpyridine Nitric acid (HNO3), sulfuric acid, ~0°C This compound Mild conditions to prevent over-nitration

Comparative Notes on Related Nitro-Substituted Pyridines

Research on related dinitropyridine compounds indicates:

  • Nitration patterns are influenced by existing substituents on the ring.
  • Oxidative amination and nucleophilic substitution provide alternative synthetic pathways, especially for amino-substituted derivatives, but are less common for direct dinitro derivatives.
  • Industrial scale processes avoid routes involving toxic intermediates such as 4-chloro-2-methylaniline due to health risks.

Chemical Reactions Analysis

4-Chloro-2-methyl-3,5-dinitropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
4-Chloro-2-methyl-3,5-dinitropyridine is primarily used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the development of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the nitro groups enhances its reactivity, making it suitable for further functionalization.

Synthesis of Dyes and Pigments
This compound is also utilized in the production of dyes and pigments. Its unique structural features allow it to participate in reactions that yield vibrant colors suitable for textiles and coatings. For instance, the incorporation of this compound into dye structures can lead to enhanced lightfastness and stability.

Agricultural Applications

Potential Herbicide
Research indicates that this compound exhibits herbicidal properties. It has been studied for its effectiveness against various weed species, making it a candidate for development as a selective herbicide. The compound's mode of action involves disrupting key metabolic pathways in target plants.

Pesticide Development
Beyond herbicides, this compound is being explored for use in developing pesticides. Its ability to interact with biological systems suggests potential efficacy against pests while minimizing harm to non-target organisms. This application is particularly relevant in integrated pest management strategies.

Materials Science

Fluorescent Markers
In materials science, this compound is employed in creating fluorescent markers. These markers are vital in biological imaging and diagnostics due to their ability to emit light upon excitation. The compound’s fluorescence properties can be tailored through chemical modifications, enhancing its utility in various applications.

  • Synthesis of Biologically Active Compounds
    A study demonstrated the synthesis of novel pyridine derivatives using this compound as a starting material. These derivatives showed promising activity against specific cancer cell lines, indicating potential pharmaceutical applications .
  • Herbicidal Efficacy Testing
    Field trials conducted to evaluate the herbicidal efficacy of formulations containing this compound showed significant reductions in weed biomass compared to untreated controls. The results suggest that this compound could be developed into an effective herbicide .
  • Development of Fluorescent Probes
    Research on the modification of this compound led to the creation of new fluorescent probes with enhanced brightness and stability for cellular imaging applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-3,5-dinitropyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 2-Chloro-3,5-dinitropyridine (CAS 2578-45-2): This analog lacks the methyl group at the 2-position but shares the chloro and nitro substituents. It is classified as hazardous (6.3A, 6.4A) due to toxicity and environmental risks . Its reaction with aniline in ionic liquids shows solvent-dependent kinetics, highlighting the influence of chloro and nitro groups on nucleophilic substitution .
  • 2-Amino-3,5-dinitropyridine: Replacing chlorine with an amino group increases hydrogen-bonding capacity, as evidenced by its higher melting point (192°C) and distinct IR peaks (3300–3410 cm⁻¹ for NH₂ stretches) . This substitution enhances solubility in polar solvents but may reduce thermal stability compared to chloro derivatives .
  • 3,5-Dinitro-2,4,6-triaminopyridine: Multiple amino groups significantly alter explosive properties. This compound exhibits a crystal density of 1.86 g/cm³ and is inert to further amination under standard conditions, emphasizing the stabilizing role of amino groups in polynitropyridines .

Physical and Chemical Properties

Compound Melting Point/Dec. (°C) Density (g/cm³) Key Functional Groups Applications
4-Chloro-2-methyl-3,5-dinitropyridine* Not reported Not reported Cl, CH₃, NO₂ Energetic intermediates (inferred)
2-Chloro-3,5-dinitropyridine Not reported Not reported Cl, NO₂ Propellant catalysts, toxicology studies
2-Amino-3,5-dinitropyridine 192 (dec.) Not reported NH₂, NO₂ Pharmaceutical intermediates
3,5-Dinitro-2,4,6-triaminopyridine 310–318 (dec.) 1.86 NH₂, NO₂ High-energy explosives

*Data inferred from structural analogs.

Catalytic and Energetic Performance

  • Bimetallic Catalysts (e.g., Pb/Cu salts of hydroxy-dinitropyridines) :
    Hydroxy-dinitropyridine lead/copper composites enhance combustion efficiency in solid propellants by lowering pressure indices (e.g., from 8–16 MPa to <3.0%) . Copper salts decompose ~80°C earlier than lead salts, generating carbonaceous residues that prevent lead agglomeration .

    • Comparison : Chloro-dinitropyridines may serve as precursors to such catalysts, but methyl substitution could influence ligand coordination and decomposition pathways.
  • Toxicity :
    2-Chloro-3,5-dinitropyridine exhibits underpredicted toxicity in Tetrahymena pyriformis models, suggesting nitro and chloro groups contribute to bioactivity . Methyl groups in the target compound might alter bioavailability or metabolic pathways.

Biological Activity

Overview

4-Chloro-2-methyl-3,5-dinitropyridine (C6H4ClN3O4) is an organic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure with multiple nitro groups, which significantly influences its reactivity and biological interactions.

  • Molecular Formula : C6H4ClN3O4
  • IUPAC Name : this compound
  • CAS Number : 859299-18-6

Synthesis

The synthesis of this compound typically involves the nitration of 2-chloro-4-methylpyridine using a mixture of concentrated nitric acid and sulfuric acid. This process requires careful control of temperature to ensure the desired product is obtained without excessive decomposition or formation of by-products.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study showed that at concentrations as low as 50 µM, the compound could inhibit the growth of certain pathogenic bacteria by disrupting their cellular processes .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various derivatives of dinitropyridines have shown promise in inhibiting cancer cell proliferation. A case study demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against multiple cancer cell lines, including breast and lung cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with key molecular targets within cells. The nitro groups facilitate redox reactions and allow for the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity is crucial for its antimicrobial and anticancer effects .

Case Studies

StudyFindings
Antimicrobial Activity In vitro testing showed significant inhibition of bacterial growth at concentrations as low as 50 µM.
Anticancer Efficacy Derivatives exhibited IC50 values ranging from 1.77 µM to 3.7 µM against various cancer cell lines .
Mechanistic Insights Apoptosis induction and cell cycle arrest were noted as primary mechanisms leading to reduced cell viability in cancer studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-methyl-3,5-dinitropyridine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nitration and chlorination of methyl-substituted pyridine precursors. For example, starting with 2-methylpyridine, sequential nitration at positions 3 and 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) yields 3,5-dinitro-2-methylpyridine. Subsequent chlorination at position 4 using POCl₃ or PCl₅ in refluxing conditions introduces the chloro substituent .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc) improves purity. Characterization via ¹H/¹³C NMR (e.g., δ ~8.9 ppm for aromatic protons) and IR (nitro group stretches at ~1530 cm⁻¹) confirms structural integrity .

Q. How can the electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloro group at position 4 and nitro groups at 3,5 positions create a strong electron-deficient aromatic system, favoring nucleophilic aromatic substitution (SNAr). The methyl group at position 2 sterically hinders para-substitution but enhances meta-directing effects. Reactivity can be probed using kinetic studies with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO, DMF). Monitor reaction progress via HPLC or TLC (Rf shifts) .

Q. What spectroscopic techniques are critical for characterizing intermediates in synthetic pathways?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and confirms regiochemistry of nitro/chloro groups (e.g., bond angles ~120° for aromatic ring distortion) .
  • Mass spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z 231 for [M]+) and fragmentation patterns (loss of NO₂ or Cl groups) .

Advanced Research Questions

Q. How do reaction kinetics vary with solvent polarity in SNAr reactions involving this compound?

  • Methodological Answer : Conduct kinetic experiments in binary solvent systems (e.g., DMSO-water or MeCN-water) to assess substituent effects. Use pseudo-first-order conditions with excess nucleophile (e.g., aniline derivatives). Rate constants (k) derived from UV-Vis absorbance decay at λmax ~400 nm (nitro group absorption) reveal solvent polarity’s role in transition-state stabilization. For example, higher DMSO content accelerates reactions due to improved charge separation .

Q. What computational methods predict the thermal stability and decomposition pathways of nitro-substituted pyridines?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model bond dissociation energies (BDEs) of C–NO₂ and C–Cl bonds. Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) identifies decomposition onset temperatures (~200–250°C). Correlate computational data with experimental DSC exotherms to map decomposition mechanisms (e.g., nitro → nitrite rearrangement) .

Q. How can contradictory data on regioselectivity in substitution reactions be resolved?

  • Methodological Answer : Contradictions may arise from competing steric/electronic effects. Use Hammett σ⁺ constants to quantify substituent electronic contributions. For example, the methyl group’s +I effect may dominate over nitro groups’ –M effect in certain solvents. Validate via competitive reactions with isotopic labeling (e.g., ¹⁵N-labeled amines tracked via LC-MS) .

Methodological Considerations for Data Interpretation

Q. What statistical approaches address variability in synthetic yield data across studies?

  • Methodological Answer : Apply multivariate ANOVA to assess factors like temperature, solvent purity, and catalyst loading. For example, a Plackett-Burman design can identify critical variables in chlorination steps. Report confidence intervals (95%) for yields to highlight reproducibility issues .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-methyl-3,5-dinitropyridine
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4-Chloro-2-methyl-3,5-dinitropyridine

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